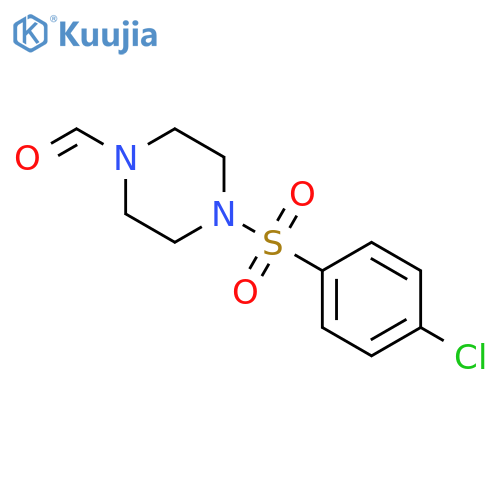Cas no 928937-04-6 (4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde)

928937-04-6 structure
商品名:4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde
4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde
- 928937-04-6
- EN300-110972
- Z53861096
- AKOS004106953
- 4-(4-chlorophenyl)sulfonylpiperazine-1-carbaldehyde
- DMB93704
- G41637
-
- インチ: InChI=1S/C11H13ClN2O3S/c12-10-1-3-11(4-2-10)18(16,17)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2
- InChIKey: IRJXXJRNJVPONF-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 288.0335411Da
- どういたいしつりょう: 288.0335411Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 380
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 66.1Ų
4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-110972-0.05g |
4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |
928937-04-6 | 95.0% | 0.05g |
$81.0 | 2025-02-19 | |
| Enamine | EN300-110972-5.0g |
4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |
928937-04-6 | 95.0% | 5.0g |
$1240.0 | 2025-02-19 | |
| TRC | C366033-250mg |
4-(4-Chlorobenzenesulfonyl)piperazine-1-carbaldehyde |
928937-04-6 | 250mg |
$ 365.00 | 2022-04-01 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13998-5G |
4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |
928937-04-6 | 95% | 5g |
¥ 6,019.00 | 2023-04-12 | |
| Enamine | EN300-110972-1g |
4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |
928937-04-6 | 95% | 1g |
$428.0 | 2023-10-27 | |
| Aaron | AR01A1IF-1g |
4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |
928937-04-6 | 95% | 1g |
$614.00 | 2025-02-08 | |
| Aaron | AR01A1IF-5g |
4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |
928937-04-6 | 95% | 5g |
$1730.00 | 2023-12-13 | |
| Aaron | AR01A1IF-100mg |
4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |
928937-04-6 | 95% | 100mg |
$190.00 | 2025-02-08 | |
| Aaron | AR01A1IF-10g |
4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |
928937-04-6 | 95% | 10g |
$2554.00 | 2023-12-13 | |
| 1PlusChem | 1P01A1A3-5g |
4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |
928937-04-6 | 95% | 5g |
$1595.00 | 2023-12-15 |
4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde 関連文献
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123
928937-04-6 (4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde) 関連製品
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:928937-04-6)4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde

清らかである:99%/99%
はかる:1g/5g
価格 ($):440.0/857.0